tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate: is an organic compound with the molecular formula C9H16N4O2. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Nitrosation: The starting material undergoes nitrosation to form a nitroso derivative.
Reduction: The nitroso derivative is reduced to form the corresponding amine.
Esterification: The amine is then esterified to form an ester intermediate.
Amino Group Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate: A pharmaceutical intermediate used in the synthesis of anticancer drugs.
3-Amino-5-tert-butylpyrazole: A compound with similar structural features, used in organic synthesis.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: A reagent used in the synthesis of kinase inhibitors.
Uniqueness: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its application in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H16N4O2 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |
InChI Key |
OZFJXZMYQQRIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C |
Origin of Product |
United States |
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